8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid
Overview
Description
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline; oxalic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple ethoxy and phenoxy groups attached to a quinoline core, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the sequential addition of ethoxy and phenoxy groups. Common reagents used in these reactions include ethyl bromide, phenol, and various catalysts to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control, pressure regulation, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core, potentially altering its electronic properties.
Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.
Scientific Research Applications
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline; oxalic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-[2-(2-Ethoxyphenoxy)ethoxy]-2-methylquinoline
- 8-[2-(2-Phenoxyethoxy)ethoxy]-2-methylquinoline
- 8-[2-(2-Methoxyphenoxy)ethoxy]-2-methylquinoline
Uniqueness
8-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline; oxalic acid stands out due to its multiple ethoxy and phenoxy groups, which provide unique chemical properties and potential applications. Compared to similar compounds, it offers greater versatility in chemical reactions and a broader range of scientific research applications.
Properties
IUPAC Name |
8-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-2-methylquinoline;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4.C2H2O4/c1-3-25-19-8-4-5-9-20(19)26-15-13-24-14-16-27-21-10-6-7-18-12-11-17(2)23-22(18)21;3-1(4)2(5)6/h4-12H,3,13-16H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLNAAADMKFCBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=C(C=C3)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.